1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate)
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Overview
Description
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) is an organic compound with the molecular formula C23H24O6 and a molecular weight of 396.43306 g/mol . This compound is known for its unique structure, which includes two p-methoxycinnamate groups attached to a 1-methyl-1,2-ethanediyl backbone. It is often used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) typically involves the esterification of p-methoxycinnamic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or sodium methoxide.
Scientific Research Applications
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, its ester groups can undergo hydrolysis, releasing p-methoxycinnamic acid, which has known biological activities .
Comparison with Similar Compounds
1-Methyl-1,2-ethanediyl bis(p-methoxycinnamate) can be compared with similar compounds such as:
p-Methoxycinnamic acid: A precursor in the synthesis of the compound, known for its antioxidant properties.
1,2-Ethanediol: A simple diol used in the synthesis, known for its use in antifreeze and as a building block in organic synthesis.
Other cinnamate esters: These compounds share similar structural features and are used in various applications, including UV filters in sunscreens.
Properties
CAS No. |
84625-55-8 |
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Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxypropyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H24O6/c1-17(29-23(25)15-9-19-6-12-21(27-3)13-7-19)16-28-22(24)14-8-18-4-10-20(26-2)11-5-18/h4-15,17H,16H2,1-3H3/b14-8+,15-9+ |
InChI Key |
HKNBZMRXMRPLMG-VOMDNODZSA-N |
Isomeric SMILES |
CC(COC(=O)/C=C/C1=CC=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(COC(=O)C=CC1=CC=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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